2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride
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Overview
Description
2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C7H6BrFN2·HCl It is a derivative of benzene, substituted with bromine, fluorine, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride typically involves the reaction of 2-bromo-6-fluorobenzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The carboximidamide group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-6-fluorobenzonitrile
- 2-bromo-6-fluorobenzene-1-carboxamide
- 2-bromo-6-fluorobenzene-1-carboxylic acid
Uniqueness
2-bromo-6-fluorobenzene-1-carboximidamide hydrochloride is unique due to its specific substitution pattern and the presence of the carboximidamide group. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific research and industrial applications.
Properties
CAS No. |
2742653-14-9 |
---|---|
Molecular Formula |
C7H7BrClFN2 |
Molecular Weight |
253.5 |
Purity |
95 |
Origin of Product |
United States |
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